4-Chloro-3-fluoro-2'-methoxybenzophenone
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Overview
Description
4-Chloro-3-fluoro-2’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2. It is a benzophenone derivative characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluoroacetophenone and 2-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone carboxylic acids or aldehydes.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
4-Chloro-3-fluoro-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique substituents allow it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoroacetophenone
- 2-Methoxybenzoyl chloride
- 4-Chloro-3-fluoro-2’-hydroxybenzophenone
Uniqueness
4-Chloro-3-fluoro-2’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy groups on the benzophenone structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGWHHMAWVATK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641465 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-56-8 |
Source
|
Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750633-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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